N-(3-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Description

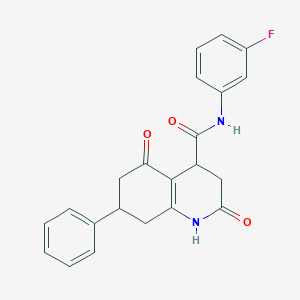

N-(3-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a polycyclic carboxamide derivative featuring a partially saturated quinoline core. The compound integrates a 3-fluorophenyl substituent at the carboxamide position and a phenyl group at the 7-position of the octahydroquinoline scaffold.

Properties

Molecular Formula |

C22H19FN2O3 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |

InChI |

InChI=1S/C22H19FN2O3/c23-15-7-4-8-16(11-15)24-22(28)17-12-20(27)25-18-9-14(10-19(26)21(17)18)13-5-2-1-3-6-13/h1-8,11,14,17H,9-10,12H2,(H,24,28)(H,25,27) |

InChI Key |

BMAOIVYHTJEGMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with cyclic diketones under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Molecular Comparison

*Estimated based on structural similarity to BH54293.

†Calculated using atomic masses.

Key Findings:

Fluorine Position: The target compound’s 3-fluorophenyl group contrasts with the 4-fluorophenyl in BH54294 and Y021-6131.

Core Modifications : The 7-phenyl group in the target compound distinguishes it from BH54296 (7-furanyl) and BH54295 (7-(4-methoxyphenyl)). Phenyl’s planar structure favors π-π interactions, whereas furanyl or methoxyphenyl groups may alter solubility and binding kinetics .

Functional Groups : Unlike BH54295, which includes a hydroxy group, the target compound lacks polar substituents, suggesting lower solubility but higher lipophilicity—a trade-off for membrane permeability .

Molecular Weight : The target compound’s higher molecular weight (~467 vs. 344–447 for analogs) could impact pharmacokinetics, necessitating formulation optimization for in vivo studies .

Research Implications

- Synthetic Challenges: The target compound’s octahydroquinoline core and multiple substituents likely require multistep synthesis, as seen in analogs like BH54294 (CAS 879587-52-7), which involve palladium-catalyzed couplings or cyclocondensation reactions .

- Structure-Activity Relationships (SAR) : Comparative studies suggest that fluorine position and aromatic substituents critically influence bioactivity. For example, 4-fluorophenyl analogs (e.g., Y021-6131) are often prioritized in screening due to their balanced electronic properties .

- Unanswered Questions: No direct data on the target compound’s solubility, stability, or toxicity exist in the provided evidence. Further studies must address these gaps using techniques like HPLC or in vitro assays.

Biological Activity

N-(3-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide (CAS Number: 879624-90-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19FN2O3. It features a complex structure characterized by a quinoline core which contributes to its biological activity. The fluorine atom in the 3-position of the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds with similar structures exhibit diverse mechanisms of action:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are crucial in cell cycle regulation and DNA replication .

- Antitumor Activity : Compounds related to octahydroquinolines have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in tumor cells by disrupting mitochondrial function and activating caspase pathways .

- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as NF-kB and PI3K/Akt pathways. These pathways are vital for cell survival and proliferation; thus, their modulation can lead to enhanced therapeutic effects against cancer .

Antitumor Activity

A series of studies have evaluated the antitumor potential of this compound:

- Cell Line Studies : In vitro studies on human tumor cell lines (e.g., KB and HepG2) revealed that this compound exhibits potent cytotoxicity with IC50 values comparable to established chemotherapeutic agents .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| KB | 0.75 | Apoptosis via caspase activation |

| HepG2 | 0.65 | Mitochondrial disruption |

Cardioprotective Effects

Recent findings suggest that derivatives of this compound may also provide cardioprotective effects against doxorubicin-induced cardiotoxicity:

- Experimental Models : In H9c2 cardiomyocytes treated with doxorubicin (DOX), co-treatment with the compound significantly improved cell viability and reduced oxidative stress markers compared to DOX treatment alone .

| Treatment | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| Control | 100 | 1.0 |

| DOX | 30 | 3.5 |

| DOX + Compound | 80 | 1.5 |

Case Studies

- Case Study on Antitumor Activity : A study published in Frontiers in Chemistry explored various quinoline derivatives for their ability to induce apoptosis in cancer cells. The findings indicated that modifications at the phenyl ring significantly enhanced the anticancer properties of these compounds .

- Case Study on Cardioprotection : Research conducted on H9c2 cells demonstrated that specific derivatives of octahydroquinolines could mitigate the cardiotoxic effects of DOX through antioxidant mechanisms and modulation of apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.